N-(4-fluorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine
Description
Properties
CAS No. |
827580-36-9 |
|---|---|
Molecular Formula |
C14H10FN3S |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H10FN3S/c15-11-6-8-12(9-7-11)16-14-18-17-13(19-14)10-4-2-1-3-5-10/h1-9H,(H,16,18) |
InChI Key |
PDTQGVDIJNDFPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Diazotization
The amine group in N-(4-fluorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine can undergo diazotization, a reaction where the amine is converted into a diazonium salt. This reaction is typically carried out using nitrous acid or nitrosyl sulfuric acid, and it is a crucial step for further derivatization, such as coupling reactions to form azo dyes .
Condensation Reactions
These compounds can undergo condensation reactions with aldehydes to form Schiff bases. For example, reacting with benzaldehyde under microwave irradiation can yield N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, as demonstrated in similar thiadiazole systems .
Characterization Techniques
Characterization of this compound and its derivatives involves various spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure by analyzing proton and carbon environments.
-
Infrared Spectroscopy (IR) : Helps identify functional groups present in the molecule.
-
Mass Spectrometry (MS) : Confirms the molecular weight and structure of the compound.
Biological Activities
Thiadiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticonvulsant properties. While specific biological activity data for this compound is limited, its structural similarity to other active thiadiazoles suggests potential applications in medicinal chemistry .
Data Table: Spectroscopic Data for Similar Thiadiazole Derivatives
| Compound | IR (cm^-1) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 3072-3243 (NH2), 1591 (C=N) | 7.75 (d, 2H), 7.51 (d, 2H) | Not specified |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | 3000-3400 (NH2), 1590 (C=N) | 7.26-7.36 (d, 4H) | 116, 128, 155, 161, 164, 169 |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole compounds exhibit substantial antimicrobial properties. N-(4-fluorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine has been investigated for its efficacy against various bacterial strains. For instance, a study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 8 to 32 µg/mL .
Anticancer Properties
The compound has been evaluated for its anticancer potential. A molecular docking study indicated that it could effectively inhibit certain cancer cell lines by targeting specific proteins involved in tumor growth. The binding affinity was comparable to known anticancer agents, suggesting its potential as a lead compound in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. In vitro studies revealed that it inhibits the activity of phosphodiesterase enzymes (PDE4B and PDE4D), which are implicated in inflammatory responses. The IC values were reported to be in the low micromolar range (1.33 ± 0.64 µM for PDE4B) .
Herbicidal Activity
Thiadiazole derivatives have shown promise as herbicides due to their ability to inhibit plant growth through various mechanisms. Preliminary studies on this compound indicated effective herbicidal activity against common weeds, making it a candidate for further development in agricultural applications.
Synthesis and Characterization
The synthesis of this compound involves the reaction of appropriate isothiocyanates with substituted phenyl amines under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HR-MS) have confirmed its structure and purity .
Case Studies
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Modifications and Electronic Effects
The fluorophenyl group distinguishes N-(4-fluorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine from analogues with other substituents:
- Chlorophenyl vs. Fluorophenyl : The compound (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () replaces fluorine with chlorine. Chlorine’s larger atomic radius and stronger electron-withdrawing effect may alter steric interactions and π-stacking in biological systems.
- Methylthio vs. Fluorophenyl : N-(4-(methylthio)butyl)-5-phenyl-1,3,4-thiadiazol-2-amine () introduces a sulfur-containing alkyl chain, enhancing lipophilicity but reducing aromatic conjugation.
- Pyridinyl Substitution : N-(4-fluorophenyl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine () incorporates a pyridine ring, which may improve solubility and hydrogen-bonding interactions.
Table 1: Anticancer Activity of Selected Thiadiazole Derivatives
*Compound 5j in exhibited the highest potency against breast cancer cells.
Key Findings:
- Fluorophenyl Advantage: Fluorinated derivatives consistently show enhanced anticancer activity compared to nitro- or chloro-substituted analogues. For instance, fluorophenyl-thiophene hybrids () achieved IC₅₀ values of 1.28 µg/mL in MCF7 cells, outperforming non-fluorinated counterparts.
- Toxicity Profile : Brine shrimp lethality assays () revealed that nitro-substituted derivatives (e.g., N-(3-nitrophenyl)-5-phenyl-...) had moderate toxicity (45% lethality at 150 µg/mL), suggesting fluorophenyl derivatives may offer better therapeutic indices.
Mechanistic Insights and Target Engagement
- Anticancer Mechanisms: Fluorophenyl-thiadiazoles likely induce apoptosis via endoplasmic reticulum (ER) stress pathways, as demonstrated in non-small cell lung cancer cells ().
- Antimicrobial Activity: Thiadiazoles with electron-withdrawing groups (e.g., -F, -NO₂) disrupt microbial cell membranes or inhibit enzymes like α-glucosidase .
Biological Activity
N-(4-Fluorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C14H10FN3S
Molecular Weight: 271.313 g/mol
CAS Number: 827580-58-5
LogP: 3.5097
PSA (Polar Surface Area): 69.28 Ų
Synthesis
The synthesis of this compound typically involves the reaction of various aromatic amines with thioketones or thioureas under acidic conditions. The resulting thiadiazole derivatives can be further modified to enhance their biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
- In Vitro Cytotoxicity
-
Mechanism of Action
- The compound induces apoptosis in cancer cells as evidenced by an increase in the Bax/Bcl-2 ratio and activation of caspase pathways .
- Cell cycle analysis revealed that treatment with these compounds leads to cell cycle arrest at the S and G2/M phases, which is critical for inhibiting tumor growth .
- Selectivity
Other Biological Activities
In addition to anticancer properties, this compound has been studied for other biological activities:
- Antimicrobial Activity
- Fluorescence Properties
Study Example: Antitumor Activity
In a recent study focusing on the synthesis and biological evaluation of thiadiazole derivatives:
- Compound Structure: Modifications at the phenyl ring significantly influenced anticancer activity.
- Findings: The introduction of specific substituents enhanced cytotoxicity against MCF-7 cells by up to four times compared to unsubstituted analogs .
Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.28 | Induction of apoptosis via caspase activation |
| Anticancer | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
| Antimicrobial | Various Pathogens | Varies | Inhibition of microbial growth |
Q & A
Q. What are the common synthetic routes for N-(4-fluorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine?
The compound is typically synthesized via cyclization reactions of hydrazide derivatives under reflux conditions. For example, Mn(II)-catalyzed reactions of thiosemicarbazides with substituted benzaldehydes yield thiadiazole cores, followed by nucleophilic substitution with 4-fluoroaniline . Key characterization methods include IR spectroscopy (NH stretching at ~3250 cm⁻¹, C-N/C-S vibrations), ¹H NMR (aromatic proton signals), and melting point determination. Reaction optimization often involves varying solvents (ethanol, POCl₃) and catalysts .
Q. How is the crystal structure of this compound determined using X-ray crystallography?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for structure solution, with WinGX and ORTEP for visualization . Critical parameters include anisotropic displacement ellipsoids for non-H atoms and hydrogen-bonding networks. For example, disordered atoms (e.g., in aromatic rings) require iterative refinement using constraints like ISOR and DELU in SHELXL .
Q. What in vitro models are used for preliminary toxicological evaluation?
The brine shrimp (Artemia salina) lethality assay is a cost-effective model for broad bioactivity screening. Test compounds are dissolved in DMSO, diluted in seawater (50–150 µg/mL), and incubated with shrimp larvae for 24 hours. Mortality rates are compared to controls, with LC₅₀ values calculated via probit analysis .
Advanced Research Questions
Q. How do substituents on the thiadiazole ring influence biological activity?
Substituent effects are studied via systematic derivatization. For instance:
- Electron-withdrawing groups (e.g., nitro) enhance cytotoxicity by increasing electrophilicity.
- Fluorophenyl groups improve lipophilicity, aiding membrane penetration. Structure-activity relationships (SAR) are validated using molecular docking (e.g., AutoDock Vina) against targets like carbonic anhydrase or cyclooxygenase-2. Comparative IC₅₀ values from enzyme inhibition assays guide optimization .
Q. What computational strategies resolve contradictions between spectroscopic and crystallographic data?
Discrepancies in NH group assignments (e.g., IR vs. NMR) are addressed using density functional theory (DFT) calculations. Vibrational frequencies and chemical shifts are computed at the B3LYP/6-311++G(d,p) level and compared to experimental data. Hirshfeld surface analysis further clarifies intermolecular interactions (e.g., H-bonding, π-stacking) .
Q. How are disordered atoms handled during crystallographic refinement?
Disordered residues (e.g., flexible fluorophenyl rings) are modeled using PART instructions in SHELXL. Occupancy factors are refined while restraining geometry (e.g., SIMU, DELU). For severe disorder, alternate conformations are split (e.g., 50:50 occupancy) and validated via residual electron density maps .
Q. What mechanistic insights guide reaction optimization for thiadiazole derivatives?
Mechanistic studies focus on cyclization pathways:
- Thiosemicarbazide intermediates undergo acid-catalyzed dehydration to form the 1,3,4-thiadiazole ring.
- Mn(II) catalysis accelerates Schiff base formation via Lewis acid activation. Reaction progress is monitored by TLC, with yields improved by microwave-assisted synthesis (e.g., 30% → 65% under 100 W irradiation) .
Data Analysis and Tools
Q. Which software tools are essential for crystallographic data analysis?
Q. How do molecular docking studies predict binding modes with biological targets?
Docking workflows involve:
- Protein preparation (PDB ID retrieval, hydrogen addition in UCSF Chimera).
- Ligand parameterization (GAFF force field in AMBER).
- Grid generation (AutoGrid) and docking simulations (AutoDock Vina). Post-docking analysis (PyMOL) evaluates binding poses and interaction energies (e.g., ΔG < −8 kcal/mol suggests high affinity) .
Conflict Resolution in Experimental Data
Q. How are conflicting bioactivity results reconciled across studies?
Discrepancies (e.g., varying IC₅₀ values) are addressed by standardizing assay protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
